molecular formula C9H11ClN2O2S B2792034 4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline CAS No. 494776-93-1

4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline

Cat. No.: B2792034
CAS No.: 494776-93-1
M. Wt: 246.71
InChI Key: LENKHMXJJDPDCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiazolidine motifs, which are present in 4-Chloro-3-(1,1-dioxidoisothiazolidin-2-YL)aniline, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered thiazolidine ring with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .

Mechanism of Action

Target of Action

Thiazolidine motifs, which are present in this compound, are known to have a broad range of biological activities . They are often used as vehicles in the synthesis of valuable organic combinations .

Mode of Action

Thiazolidine derivatives, which this compound is a part of, are known to interact with various biological targets . The presence of sulfur in these compounds enhances their pharmacological properties .

Biochemical Pathways

Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that they may interact with multiple biochemical pathways.

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that environmental factors may play a role in the action of compounds synthesized through this method.

Properties

IUPAC Name

4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2S/c10-8-3-2-7(11)6-9(8)12-4-1-5-15(12,13)14/h2-3,6H,1,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENKHMXJJDPDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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